1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with a benzyl group and a pyridinyl-oxadiazole moiety
Preparation Methods
The synthesis of 1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation of the pyrrolidinone core is achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Synthesis of the Pyridinyl-Oxadiazole Moiety: The pyridinyl-oxadiazole moiety is synthesized separately through the reaction of pyridine derivatives with nitrile oxides.
Coupling Reaction: The final step involves coupling the benzylated pyrrolidinone with the pyridinyl-oxadiazole moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions, using reagents like alkyl halides or amines.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with similar compounds such as:
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-triazol-5-yl)pyrrolidin-2-one: This compound has a triazole ring instead of an oxadiazole ring, which may alter its chemical reactivity and biological activity.
1-Benzyl-4-(3-pyridin-2-yl-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one: The position of the nitrogen atoms in the oxadiazole ring is different, potentially affecting its interaction with biological targets.
1-Benzyl-4-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)pyrrolidin-2-one: The presence of a sulfur atom in the thiadiazole ring can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-benzyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-16-10-14(12-22(16)11-13-6-2-1-3-7-13)18-20-17(21-24-18)15-8-4-5-9-19-15/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITKFQBKLNIMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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